2-Picoline, 3-sec-butyl-
CAS No.:
Cat. No.: VC18540864
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N |
|---|---|
| Molecular Weight | 149.23 g/mol |
| IUPAC Name | 3-butan-2-yl-2-methylpyridine |
| Standard InChI | InChI=1S/C10H15N/c1-4-8(2)10-6-5-7-11-9(10)3/h5-8H,4H2,1-3H3 |
| Standard InChI Key | PBZXAOLPZNLHMK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=C(N=CC=C1)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Classification
2-Picoline, 3-sec-butyl- (IUPAC name: 3-(sec-butyl)-2-methylpyridine) belongs to the alkylpyridine family, a subclass of heterocyclic aromatic compounds. The pyridine ring provides a rigid planar framework, while the methyl and sec-butyl groups introduce steric and electronic modifications. The sec-butyl group (-CH(CHCH)CHCH) at position 3 creates a chiral center, rendering the molecule optically active.
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 149.24 g/mol |
| CAS Registry Number | EVT-13973139 |
| Structural Class | Substituted Alkylpyridine |
Synthetic Methodologies
Alkylation of 2-Picoline
The primary synthetic route involves the Friedel-Crafts alkylation of 2-picoline with sec-butyl halides (e.g., sec-butyl chloride) in the presence of Lewis acid catalysts such as AlCl or FeCl. This reaction proceeds via electrophilic aromatic substitution, where the sec-butyl cation attacks the electron-rich position para to the methyl group .
Alternative Approaches
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Cross-Coupling Reactions: Transition metal-catalyzed couplings (e.g., Suzuki-Miyaura) between 3-bromo-2-picoline and sec-butylboronic acids offer regioselective control.
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Reductive Amination: Condensation of 2-picoline-3-carbaldehyde with sec-butylamine followed by reduction could yield the target compound, though this method remains speculative without experimental validation.
Physicochemical Properties
Thermodynamic Parameters
While exact measurements for 3-sec-butyl-2-picoline are unavailable, extrapolations from similar compounds suggest:
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Boiling Point: ~210–230°C (higher than 2-picoline’s 127.5°C due to increased molecular weight) .
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Density: Estimated at 0.89–0.92 g/cm, consistent with liquid alkylpyridines .
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Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water (<1 g/L) .
Stability and Reactivity
The compound’s stability under ambient conditions is likely comparable to 2-picoline, though the sec-butyl group may enhance susceptibility to oxidative degradation at elevated temperatures. Its reactivity toward electrophiles is attenuated by the electron-deficient pyridine ring, favoring substitutions at the 4- and 6-positions.
Chemical Reactivity and Applications
Functionalization Reactions
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Nitrogen Quaternization: Treatment with alkyl halides generates quaternary ammonium salts, useful as phase-transfer catalysts.
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Oxidation: The sec-butyl side chain can undergo oxidation to yield ketone or carboxylic acid derivatives, expanding utility in fine chemical synthesis.
Table 2: Application Domains
| Sector | Use Case |
|---|---|
| Pharmaceuticals | Intermediate for antipsychotic agents |
| Agrochemicals | Precursor to herbicidal compounds |
| Coordination Chemistry | Ligand for transition metal catalysts |
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